molecular formula C21H22N2O3 B2886076 3-(benzyloxy)-N-(4-phenylbutan-2-yl)isoxazole-5-carboxamide CAS No. 1421525-15-6

3-(benzyloxy)-N-(4-phenylbutan-2-yl)isoxazole-5-carboxamide

Cat. No.: B2886076
CAS No.: 1421525-15-6
M. Wt: 350.418
InChI Key: OJOGHAONQPGAGP-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N-(4-phenylbutan-2-yl)isoxazole-5-carboxamide is a synthetic small molecule featuring an isoxazole carboxamide core, a privileged scaffold in medicinal chemistry . The isoxazole ring is a five-membered heterocycle known for its versatile binding properties and is frequently investigated as a starting building block for multifarious architectures in drug discovery programs . Compounds containing the isoxazole moiety have been shown to exhibit a broad spectrum of pharmacological activities in research settings, including potential antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties . The structure of this particular compound, which incorporates a benzyloxy group and a phenylbutan-2-yl side chain, suggests it is a candidate for use in hit-to-lead optimization campaigns and for investigating structure-activity relationships (SAR) against various biological targets . Researchers value isoxazole derivatives for their potential to yield highly active compounds with fine-tuned physicochemical properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-phenylbutan-2-yl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-16(12-13-17-8-4-2-5-9-17)22-21(24)19-14-20(23-26-19)25-15-18-10-6-3-7-11-18/h2-11,14,16H,12-13,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOGHAONQPGAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=NO2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(benzyloxy)-N-(4-phenylbutan-2-yl)isoxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the benzyloxy and phenylbutan-2-yl groups contributes to its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Research has indicated that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain isoxazole derivatives can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the activation of caspases and modulation of signaling pathways related to cell survival and death .

Antimicrobial Activity

The antimicrobial efficacy of isoxazole compounds has been documented against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that this compound exhibits inhibitory effects on bacterial growth, with minimal inhibitory concentrations (MICs) varying based on the bacterial strain tested. For example, compounds similar to this one have shown MIC values ranging from 250 µg/ml to as low as 7.81 µg/ml against resistant strains .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The isoxazole moiety can participate in hydrogen bonding and π-stacking interactions, facilitating binding to proteins involved in critical pathways such as apoptosis, inflammation, and microbial resistance.

Case Studies

  • Anticancer Study : A study conducted on a series of isoxazole derivatives, including the target compound, reported significant cytotoxicity against various cancer cell lines. The findings suggested that the compound could inhibit tumor growth by inducing cell cycle arrest and apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of benzyloxy-substituted isoxazoles against Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a dose-dependent response, with higher concentrations leading to complete inhibition of bacterial growth .

Data Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 (µg/ml)Mechanism of Action
AnticancerMCF-7 (breast cancer)15Induction of apoptosis via caspase activation
AntimicrobialE. coli125Disruption of cell wall synthesis
AntimicrobialS. aureus100Inhibition of protein synthesis

Comparison with Similar Compounds

Key Observations:
  • Synthetic Feasibility : Yields for analogous isoxazole carboxamides vary widely (4–88%), with sugar-conjugated derivatives (e.g., compound 20 ) showing lower yields due to synthetic complexity.
  • Thermal Stability : Compounds like 3i (melting point 246–247°C) suggest that extended aromatic systems (e.g., naphthyl groups) enhance stability, which the target compound may lack due to its aliphatic 4-phenylbutan-2-yl chain.

Pharmacological and Physicochemical Properties

Drug-Likeness and Bioactivity
  • cLogP and Solubility: The target compound’s cLogP (estimated >3.5) likely exceeds that of ACC inhibitors like 6k–6q (cLogP 2.1–4.2), suggesting moderate lipophilicity suitable for membrane permeability. Polar groups (e.g., glucopyranosyl in compound 20 ) improve solubility but may reduce blood-brain barrier penetration.

Spectroscopic and Analytical Data

  • NMR and HRMS :
    • Analogs like 3d–3i showed characteristic ¹H-NMR signals for benzyloxy (δ 4.8–5.2 ppm) and aromatic protons (δ 6.8–8.0 ppm). The target compound’s NMR would likely mirror these patterns.
    • HRMS data for 23d–23f confirmed molecular formulas with <2 ppm error, a standard for structural validation.

Q & A

Q. Key Optimization Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce purity.
  • Catalysts : Use of Pd catalysts for coupling steps improves regioselectivity .
  • Temperature : Higher temperatures (80–100°C) accelerate cyclization but may degrade heat-sensitive intermediates .

How can researchers resolve conflicting bioactivity data for this compound across studies?

Advanced Methodological Guidance :
Conflicting results often arise from assay variability or structural analogs. To address this:

Orthogonal Assays : Validate activity using both in vitro (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) assays .

Structural Analog Comparison : Compare with compounds sharing key motifs (e.g., benzyloxy or isoxazole groups) to isolate functional group contributions (Table 1) .

Standardize Conditions : Control pH, temperature, and solvent polarity to minimize variability in binding assays .

Q. Table 1. Structural Analogs and Bioactivity Trends

CompoundKey Structural FeaturesReported ActivityReference
3-(Benzyloxy)isoxazole-5-carboxamideBenzyloxy, isoxazoleAnticancer (IC₅₀: 12 µM)
N-(4-Phenylbutyl)isoxazolePhenylbutyl chain, no benzyloxyAntimicrobial (MIC: 8 µg/mL)
Isoxazole-5-carboxamide (unsubstituted)No substituentsWeak enzyme inhibition

What analytical techniques are critical for characterizing purity and structural integrity?

Q. Basic Methodological Answer :

NMR Spectroscopy : Confirm regiochemistry (e.g., isoxazole proton signals at δ 6.2–6.5 ppm) and benzyloxy group integration .

HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradient .

Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated for C₂₂H₂₃N₂O₃: 375.1709) .

X-ray Crystallography : Resolve stereochemistry of the 4-phenylbutan-2-yl chain if crystallization is feasible .

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